![molecular formula C9H12FN3O B2708191 5-Fluoro-2-[(1-methylpyrrolidin-3-yl)oxy]pyrimidine CAS No. 2200611-71-6](/img/structure/B2708191.png)

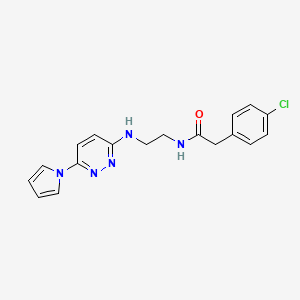

5-Fluoro-2-[(1-methylpyrrolidin-3-yl)oxy]pyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

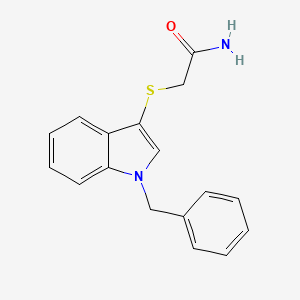

“5-Fluoro-2-[(1-methylpyrrolidin-3-yl)oxy]pyrimidine” is a compound that contains a pyrimidine ring, which is a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3 . It also contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This compound is likely to have significant biological activity given the known activities of similar structures .

Synthesis Analysis

While specific synthesis methods for “this compound” are not available in the retrieved papers, pyrimidine and pyrrolidine derivatives can be synthesized through various methods . For instance, pyrrolidine derivatives can be synthesized via ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The molecular structure of “this compound” involves a pyrimidine ring and a pyrrolidine ring. Pyrimidine is a six-membered aromatic heterocycle with four carbon atoms and two nitrogen atoms that are sp2 hybridized . Each of these atoms contributes a p orbital and a pi electron, allowing pyrimidine to be fully conjugated and aromatic . The pyrrolidine ring is a five-membered nitrogen heterocycle .科学的研究の応用

Antitumor Activity

Fluorinated pyrimidines have been extensively studied for their antitumor activities. For instance, the synthesis and evaluation of acyclonucleoside derivatives of 5-fluorouracil have shown promising antitumor activities against various cancer cell lines, including L1210 mouse leukemia cells. Such compounds are developed to achieve broader margins of safety and fewer side effects compared to traditional chemotherapy agents (Rosowsky et al., 1981).

Ophthalmic Applications

In ophthalmic practice, fluorouracil demonstrates significant utility in reducing fibroblastic proliferation and subsequent scarring, making it an important adjunct in various ocular surgeries. Its applications span primary glaucoma filtering surgeries to the surgical management of ocular surface malignancies (Abraham et al., 2012).

Pharmacology and Clinical Applications

The clinical pharmacology of 5-fluorouracil, a fluorinated pyrimidine, is well-documented. Its mechanism of action involves the inhibition of thymidylate synthase, impacting DNA synthesis in cancer cells. Despite its broad application in treating malignancies such as colon, breast, and skin cancers, the precise contribution of its antitumor activity and host cell toxicity remains under investigation (Diasio & Harris, 1989).

Synthetic Approaches and Medicinal Chemistry

Advancements in the chemistry of fluorinated pyrimidines are critical for the precise treatment of cancer. Innovations in synthetic methods, including the incorporation of radioactive and stable isotopes, enable the detailed study of drug metabolism and biodistribution. These advancements contribute to the development of new therapeutic strategies and personalized medicine approaches (Gmeiner, 2020).

Metabolic Monitoring and Pharmacogenetics

Studies have demonstrated the capability of monitoring 5-fluorouracil metabolism in vivo through technologies like 19F NMR spectroscopy. Such techniques offer non-invasive methods to trace the metabolic fate of fluorinated pyrimidines in patients, providing insights into their pharmacodynamics and aiding in the optimization of therapeutic regimens (Stevens et al., 1984).

特性

IUPAC Name |

5-fluoro-2-(1-methylpyrrolidin-3-yl)oxypyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FN3O/c1-13-3-2-8(6-13)14-9-11-4-7(10)5-12-9/h4-5,8H,2-3,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNQAIZUNFKLWRX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C1)OC2=NC=C(C=N2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Ethyl-2-(5,6,7,8-tetrahydronaphthalene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2708112.png)

![N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-morpholinopropyl)oxalamide](/img/structure/B2708113.png)

![5-(2-(3,4-dimethoxyphenyl)-2-oxoethyl)-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-[1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione](/img/no-structure.png)

![N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2708118.png)

![4-(5-(Tert-butyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine](/img/structure/B2708119.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B2708128.png)